molecular formula C15H16FNO2S B5870284 N-(2-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide

N-(2-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide

Cat. No.: B5870284
M. Wt: 293.4 g/mol
InChI Key: MVOZDXFNTCSBGD-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a benzyl group substituted with a fluorine atom and a methylphenyl group.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-(2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-12-7-3-6-10-15(12)17(20(2,18)19)11-13-8-4-5-9-14(13)16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOZDXFNTCSBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC2=CC=CC=C2F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide typically involves the following steps:

    Formation of the Benzylamine Intermediate: The starting material, 2-fluorobenzyl chloride, reacts with 2-methylphenylamine in the presence of a base such as sodium hydroxide to form N-(2-fluorobenzyl)-2-methylphenylamine.

    Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzyl position.

    Oxidation and Reduction: The sulfonamide group can be involved in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide: has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt metabolic pathways and exert antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-(2-methylphenyl)methanesulfonamide
  • N-(2-bromobenzyl)-N-(2-methylphenyl)methanesulfonamide
  • N-(2-iodobenzyl)-N-(2-methylphenyl)methanesulfonamide

Uniqueness

The presence of the fluorine atom in N-(2-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo analogs. This can enhance its biological activity and make it a more potent compound in medicinal applications.

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